Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

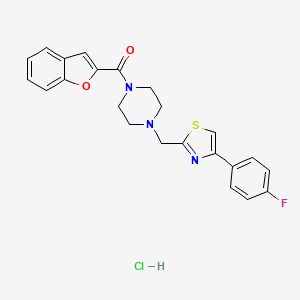

Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzofuran core linked to a piperazine ring via a methanone group. The piperazine moiety is further substituted with a thiazol-2-ylmethyl group bearing a 4-fluorophenyl substituent. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmacologically active compounds. Below, we compare its structural and physicochemical properties with analogous compounds reported in the literature.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S.ClH/c24-18-7-5-16(6-8-18)19-15-30-22(25-19)14-26-9-11-27(12-10-26)23(28)21-13-17-3-1-2-4-20(17)29-21;/h1-8,13,15H,9-12,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDMXADAOCCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a derivative of benzofuran, a class of compounds that have been identified as having a wide range of biological and pharmacological applications. Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis. They have also been found to be efficient antimicrobial agents.

Mode of Action

Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in the field of drug discovery. They are active toward different clinically approved targets.

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran compounds and thiazole derivatives have shown a wide range of biological activities. For instance, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Similarly, thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities

Biological Activity

Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a compound that exhibits a diverse range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H21ClFN3O2S

- Molecular Weight : 457.95 g/mol

- IUPAC Name : 1-benzofuran-2-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone; hydrochloride

Benzofuran derivatives are recognized for their interaction with various biochemical pathways, which contribute to their pharmacological effects. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

- Gene Expression Regulation : The compound may affect gene expression through various signaling pathways, impacting cellular functions.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit:

- Antibacterial Effects : Effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity (e.g., MIC values ranging from 0.78 μg/mL to 6.25 μg/mL) .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Example 1 | 0.78 | Staphylococcus aureus |

| Example 2 | 6.25 | Escherichia coli |

Antitumor Activity

Research has highlighted the anticancer potential of benzofuran derivatives. For instance, compounds have been shown to exhibit cytotoxicity against human cancer cell lines with IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 (Ovarian Cancer) | 12 |

| Compound B | A2780 (Ovarian Cancer) | 11 |

These findings suggest that modifications in the benzofuran structure can enhance antitumor activity .

Anti-inflammatory Activity

Benzofuran derivatives are also noted for their anti-inflammatory properties. They may inhibit inflammatory mediators and cytokines, contributing to pain relief and reduced inflammation in various models .

Case Studies and Research Findings

- Study on Anticonvulsant Activity : A derivative similar to this compound was evaluated for anticonvulsant effects, showing significant protection in animal models .

- Research on Antimicrobial Agents : A series of benzofuran-based compounds were synthesized and tested for antimicrobial activity, demonstrating effectiveness against multiple strains of bacteria .

- Crystal Structure Analysis : Detailed studies on the crystal structure of related compounds revealed interactions that are crucial for understanding their biological activity and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzofuran-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is C23H21ClFN3O2S, with a molecular weight of 457.95 g/mol. The compound features a benzofuran core, which is known for its pharmacological versatility, combined with thiazole and piperazine moieties that enhance its biological activities.

Pharmacological Applications

1. Antimicrobial Activity

Numerous studies have indicated that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A study demonstrated that thiazole derivatives possess antibacterial and antifungal activities, suggesting that this compound may also share similar properties .

2. Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer effects. The structural components of this compound may contribute to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

The piperazine component of the compound is linked to neuropharmacological activities. Research suggests that benzofuran derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A series of benzofuran-thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong potential for development as new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 8a | 32 | Antibacterial |

| 8b | 64 | Antifungal |

| 8c | 16 | Antiviral |

Case Study 2: Anticancer Activity

Research highlighted the anticancer properties of benzofuran derivatives in vitro against various cancer cell lines. The study reported significant cytotoxic effects at low concentrations, suggesting that Benzofuran derivatives could lead to new cancer therapies .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a benzofuran-piperazine-methanone backbone with several analogs:

- : Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone replaces the thiazole ring with a benzo[d]thiazole substituted with a methylsulfonyl group .

- : Benzofuran-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride substitutes the thiazole with a thiophene ring .

- : Urea-linked analogs (e.g., compound 11a) feature a phenylurea-thiazole-piperazine scaffold instead of benzofuran .

Table 1: Structural Comparison

Physicochemical Properties

Molecular Weight :

Melting Points :

Spectroscopic Characterization

- NMR and MS Data :

Functional Group Impact

- Fluorophenyl vs. Methylsulfonyl () : The electron-withdrawing fluorine substituent may enhance metabolic stability and lipophilicity compared to the methylsulfonyl group .

- Thiazole vs.

- Urea vs. Benzofuran () : Urea groups () confer hydrogen-bonding capacity, whereas benzofuran enhances aromatic stacking interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution, coupling reactions, and salt formation. For example:

Thiazole formation : React 4-fluorophenylacetamide with Lawesson’s reagent to generate the thiazole core .

Piperazine coupling : Use a Buchwald–Hartwig amination or nucleophilic substitution to attach the thiazole-methyl group to piperazine .

Benzofuran conjugation : Employ a Friedel–Crafts acylation or amide coupling to link the benzofuran moiety .

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for intermediates, DCM for couplings) and temperature (reflux for 12–24 hours) to maximize yields .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Key Methods :

Q. How can solubility challenges in biological assays be addressed?

- Approach :

- Use hydrochloride salt to enhance aqueous solubility .

- Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation in buffer systems .

- For in vitro studies, employ co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the benzofuran-thiazole-piperazine scaffold?

- Key Findings :

- Thiazole substitution : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to unsubstituted analogs .

- Piperazine linker : Methylation of the piperazine nitrogen reduces off-target receptor binding .

- Benzofuran modifications : Methoxy groups at C5 improve CNS penetration but may reduce solubility .

- Experimental Design : Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with Cl, CF₃) and test in receptor-binding assays .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .

- Validation : Compare circular dichroism (CD) spectra and biological activity of separated enantiomers .

Q. What strategies resolve contradictory data in receptor affinity vs. in vivo efficacy studies?

- Analysis Framework :

Pharmacokinetics : Measure plasma/tissue concentrations to confirm bioavailability .

Metabolite profiling : Identify active/inactive metabolites via LC-MS .

Off-target screening : Use radioligand binding assays to rule out non-specific interactions .

- Case Study : A 2022 study found that low brain penetration (logP = 2.8) explained poor in vivo efficacy despite high in vitro affinity .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Workflow :

Docking studies : Use AutoDock Vina to predict binding modes to the target (e.g., serotonin receptors) .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.